molecular formula C9H10ClNO3 B11887845 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 90563-91-0

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B11887845
CAS No.: 90563-91-0
M. Wt: 215.63 g/mol
InChI Key: XOMDNPINFOGVEW-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is a derivative of benzo[b][1,4]dioxine and is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method benefits from the proper choice of solvent and reaction temperature, which helps in reducing side reactions and increasing yield and purity .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is unique due to its specific functional groups and its potential as a PARP1 inhibitor. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

90563-91-0

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7;/h1-2,5H,3-4H2,(H2,10,11);1H

InChI Key

XOMDNPINFOGVEW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N.Cl

Origin of Product

United States

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